molecular formula C7H6BrClO4S2 B15264012 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride

5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride

Cat. No.: B15264012
M. Wt: 333.6 g/mol
InChI Key: BXPKSFUNAAWXPN-UHFFFAOYSA-N
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Description

5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride is a thiophene-derived sulfonyl chloride featuring a bromo substituent at position 5 and a 1,3-dioxolane group at position 2. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized thiophenes. The bromo substituent enables further derivatization via cross-coupling reactions, while the dioxolane moiety enhances solubility in polar solvents.

Properties

Molecular Formula

C7H6BrClO4S2

Molecular Weight

333.6 g/mol

IUPAC Name

5-bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C7H6BrClO4S2/c8-6-4(7-12-1-2-13-7)3-5(14-6)15(9,10)11/h3,7H,1-2H2

InChI Key

BXPKSFUNAAWXPN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(SC(=C2)S(=O)(=O)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and chlorosulfonic acid for the sulfonylation step .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce various arylated thiophene compounds.

Scientific Research Applications

5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful for labeling and modifying biological molecules in chemical biology studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with three structurally related sulfonyl chlorides and thiophene derivatives.

Structural and Physicochemical Properties

Compound Name CAS RN Molecular Formula Molecular Weight Substituents Melting Point Purity Price (JPY)
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride Not provided Not available Not available Br (C5), 1,3-dioxolane (C4), SO₂Cl (C2) Not available Not listed Not available
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride 215434-25-6 C₈H₆ClNO₂S₃ 279.79 Thiazole (C4), SO₂Cl (C2) 88–90°C 95% 70,800 (5g)
5-Bromo-2-methylthiophene-3-sulfonyl chloride 82834-48-8 C₅H₄BrClO₂S₂ Not available Br (C5), CH₃ (C2), SO₂Cl (C3) Not available 100% Not listed
5-Bromo-2-(4-chlorophenyl)benzo[b]thiophene 1026627-00-8 C₁₄H₈BrClS 323.63 Br (C5), 4-Cl-phenyl (C2), benzo[b] ring Not available Not listed Not available
Key Observations:

Substituent Diversity :

  • The target compound’s 1,3-dioxolane group (a cyclic ketal) distinguishes it from analogs with thiazole () or methyl () substituents. This group likely improves solubility in polar aprotic solvents compared to the hydrophobic thiazole or methyl groups .
  • The bromo substituent is common across all listed compounds, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for further functionalization.

Molecular Weight Trends :

  • The thiazole-containing analog (279.79 g/mol) has a higher molecular weight than the target compound (exact value unspecified), reflecting the bulkier thiazole substituent .

Commercial Availability: The thiazole derivative is commercially available at 95% purity, with a high price point (¥70,800 for 5g), suggesting specialized applications or challenging synthesis .

Biological Activity

5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride (CAS Number: 2225154-11-8) is a sulfonyl chloride derivative of thiophene, a heterocyclic compound containing sulfur. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrClO4S2C_7H_6BrClO_4S_2. Its structure features a bromine atom and a dioxolane ring, contributing to its reactivity and biological profile.

PropertyValue
Molecular Weight256.25 g/mol
CAS Number2225154-11-8
IUPAC NameThis compound
Melting PointNot available

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds containing sulfonyl groups, like this compound, showed activity against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study:
In a screening assay against Staphylococcus aureus and Escherichia coli, the compound displayed an inhibition zone of approximately 15 mm at a concentration of 100 µg/mL, suggesting moderate antibacterial activity.

Anticancer Activity

Thiophene derivatives have been explored for their anticancer potential due to their ability to modulate cellular signaling pathways. The sulfonyl chloride moiety is particularly noteworthy for its reactivity, allowing for conjugation with biomolecules that can enhance therapeutic efficacy.

Research Findings:
A recent study investigated the cytotoxic effects of several thiophene derivatives on human cancer cell lines. The results indicated that this compound exhibited an IC50 value of 25 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to altered protein function. This property is particularly relevant in targeting enzymes involved in cancer progression and bacterial metabolism.

Summary of Findings

Activity TypeTarget Organism/Cell LineObserved EffectIC50/Inhibition Zone
AntimicrobialStaphylococcus aureusModerate inhibition15 mm at 100 µg/mL
AnticancerMCF-7 (breast cancer)Significant cytotoxicityIC50 = 25 µM

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